N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
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Description
“N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide” is a chemical compound with the molecular formula C12H8F3NO2 . It is a type of furan derivative, which are commonly used in the synthesis of a wide range of pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of trifluoromethyl-substituted furan derivatives, such as “N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide”, can be achieved through a copper-catalyzed cascade cyclic reaction between enaminones and N-tosylhydrazones . This methodScientific Research Applications
Anti-Cancer Activity
The compound has been investigated for its potential as an anti-cancer agent. Researchers synthesized a series of N-aryl-2-trifluoromethylquinazoline-4-amine analogues by introducing a trifluoromethyl group into the 2-position of quinazoline. These derivatives were evaluated for their in vitro anti-cancer activity against different cell lines, including chronic myeloid leukemia cells (K562), erythroleukemia cells (HEL), human prostate cancer cells (LNCaP), and cervical cancer cells (Hela). Notably, compounds 25d, 25f, 25h, and 25i exhibited significantly stronger growth inhibitory activity against K562 cells than positive controls like paclitaxel and colchicine . These findings suggest that this compound class could serve as a valuable lead for anti-leukemia agents.
Synthesis of N-Trifluoromethyl Indoles
Beyond anti-cancer applications, trifluoromethyl-containing compounds have broader utility. For instance, N-trifluoromethyl indoles can be synthesized through desulfurization–fluorination/cyclization of 2-alkynylaryl isothiocyanates or 2-alkynylanilines under mild conditions . These indoles find applications in medicinal chemistry and material science.
Versatile Synthetic Intermediates
Alpha-trifluoromethylstyrene derivatives, including those related to our compound, serve as versatile synthetic intermediates. They enable the preparation of more complex fluorinated compounds, making them valuable tools in organic synthetic chemistry .
properties
IUPAC Name |
N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F4NO2/c19-13-7-3-4-8-14(13)23-17(24)16-10-9-15(25-16)11-5-1-2-6-12(11)18(20,21)22/h1-10H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWOTNAWPKQCIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
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